Cas no 2034340-08-2 (N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine)

N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core functionalized with a 1,2,4-oxadiazole moiety and a 1,4-dioxane-derived amine substituent. This structure imparts unique physicochemical properties, including enhanced solubility and stability, making it suitable for pharmaceutical and agrochemical applications. The presence of the 3-methyl-1,2,4-oxadiazole group contributes to its potential as a bioisostere for amide or ester functionalities, improving metabolic resistance. The compound's modular design allows for further derivatization, facilitating structure-activity relationship studies in drug discovery. Its balanced lipophilicity and hydrogen-bonding capacity suggest utility in medicinal chemistry for targeting diverse biological pathways.
N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine structure
2034340-08-2 structure
Product name:N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
CAS No:2034340-08-2
MF:C12H15N5O3
MW:277.279201745987
CID:6245956
PubChem ID:91893651

N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
    • F6240-7287
    • N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
    • 2034340-08-2
    • N-((1,4-dioxan-2-yl)methyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
    • N-(1,4-dioxan-2-ylmethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
    • AKOS026687490
    • Inchi: 1S/C12H15N5O3/c1-8-16-12(20-17-8)10-5-13-7-15-11(10)14-4-9-6-18-2-3-19-9/h5,7,9H,2-4,6H2,1H3,(H,13,14,15)
    • InChI Key: GNWMJYNEBXDXQT-UHFFFAOYSA-N
    • SMILES: O1CCOCC1CNC1C(=CN=CN=1)C1=NC(C)=NO1

Computed Properties

  • Exact Mass: 277.11748936g/mol
  • Monoisotopic Mass: 277.11748936g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 95.2Ų

N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6240-7287-40mg
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
2034340-08-2 90%+
40mg
$210.0 2023-05-18
Life Chemicals
F6240-7287-5μmol
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
2034340-08-2
5μmol
$94.5 2023-09-09
Life Chemicals
F6240-7287-10μmol
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
2034340-08-2
10μmol
$103.5 2023-09-09
Life Chemicals
F6240-7287-5mg
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
2034340-08-2
5mg
$103.5 2023-09-09
Life Chemicals
F6240-7287-20μmol
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
2034340-08-2
20μmol
$118.5 2023-09-09
Life Chemicals
F6240-7287-4mg
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
2034340-08-2
4mg
$99.0 2023-09-09
Life Chemicals
F6240-7287-15mg
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
2034340-08-2
15mg
$133.5 2023-09-09
Life Chemicals
F6240-7287-1mg
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
2034340-08-2
1mg
$81.0 2023-09-09
Life Chemicals
F6240-7287-3mg
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
2034340-08-2
3mg
$94.5 2023-09-09
Life Chemicals
F6240-7287-10mg
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
2034340-08-2
10mg
$118.5 2023-09-09

Additional information on N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Comprehensive Overview of N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (CAS No. 2034340-08-2)

The compound N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (CAS No. 2034340-08-2) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its complex name reflects its intricate architecture, combining a pyrimidine core with a 1,2,4-oxadiazole moiety and a 1,4-dioxane substituent. This combination of heterocycles makes it a promising candidate for various pharmaceutical applications, particularly in the development of novel therapeutics targeting kinase inhibition and enzyme modulation.

In recent years, the demand for small-molecule inhibitors has surged, driven by advancements in precision medicine and targeted therapy. Researchers are increasingly focusing on compounds like N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine due to their potential to interact selectively with biological targets. The presence of the 3-methyl-1,2,4-oxadiazole group, in particular, is noteworthy as it is often associated with enhanced binding affinity and metabolic stability, making it a valuable scaffold in drug design.

The pyrimidine ring system is a well-known pharmacophore found in many FDA-approved drugs, including antiviral and anticancer agents. When combined with the 1,4-dioxane fragment, the molecule exhibits improved solubility and bioavailability, which are critical factors in drug development. This has led to increased interest in the compound's potential applications in treating chronic diseases and inflammatory conditions, areas where current therapies often face limitations due to poor pharmacokinetic properties.

From a synthetic chemistry perspective, the preparation of N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves multi-step reactions that highlight the importance of regioselective and stereoselective control. The 1,2,4-oxadiazole ring, for instance, is typically constructed through a cyclization reaction between a nitrile and a hydroxylamine derivative, a process that requires careful optimization to achieve high yields. Such synthetic challenges have made this compound a subject of study in methodology development and green chemistry initiatives.

In the context of drug discovery, the compound's structure-activity relationship (SAR) has been a focal point for researchers. Preliminary studies suggest that modifications to the 1,4-dioxane or oxadiazole components could significantly alter its biological activity, opening doors to a wide range of derivatives with tailored properties. This adaptability is particularly relevant in the era of personalized medicine, where the ability to fine-tune molecular structures is paramount.

Another area of interest is the compound's potential role in neurodegenerative disease research. The pyrimidine scaffold has been implicated in the modulation of protein aggregation, a hallmark of conditions like Alzheimer's and Parkinson's diseases. While N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has not yet been extensively studied in this context, its structural features make it a compelling candidate for future investigations.

The growing emphasis on sustainable chemistry has also brought attention to the environmental impact of synthesizing such complex molecules. Researchers are exploring catalytic and solvent-free approaches to produce N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine more efficiently, aligning with global efforts to reduce waste and energy consumption in pharmaceutical manufacturing.

In summary, N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (CAS No. 2034340-08-2) represents a fascinating intersection of medicinal chemistry, drug discovery, and synthetic methodology. Its unique structure and versatile applications make it a valuable subject for ongoing research, with potential implications across multiple therapeutic areas. As the scientific community continues to unravel its properties, this compound may well emerge as a cornerstone in the development of next-generation therapeutics.

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